molecular formula C8H18O B7894587 2,5-Dimethylhexan-1-OL CAS No. 6886-16-4

2,5-Dimethylhexan-1-OL

Cat. No. B7894587
CAS RN: 6886-16-4
M. Wt: 130.23 g/mol
InChI Key: OBOHUKJIPIBYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylhexan-1-OL is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethylhexan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylhexan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Combustion Chemistry : 2,5-Dimethylhexane, a compound closely related to 2,5-Dimethylhexan-1-OL, has been studied for its combustion behavior. This research is crucial for understanding the combustion characteristics of real fuels, particularly those found in conventional petroleum and alternative hydrocarbon fuels (Sarathy et al., 2014).

  • Vibrational Analysis : Studies on dimethylhexanes, including 2,5-Dimethylhexane, have involved vibrational analysis using infrared and Raman spectroscopy. This research is significant for understanding the molecular structures and dynamics of these compounds (Crowder & Jaiswal, 1983).

  • Metabolic Study : The metabolism of 2,5-Dimethylhexane in male Fischer 344 rats was investigated, identifying various urinary metabolites. This study is vital for understanding the biological processing of this compound (Serve et al., 1991).

  • Solid State Polymorphism : The study of 2,2-Dimethylbutan-1-ol, a related compound, in solid states using adiabatic calorimetry and dielectric spectroscopy provides insights into the polymorphism and dynamics of such molecules (Juszyńska-Gałązka et al., 2013).

  • Chemical Synthesis and Reactions : The synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 reaction is an example of how 2,5-Dimethylhexan-1-OL derivatives can be utilized in chemical synthesis, providing valuable information for organic chemistry education (Wagner & Marshall, 2010).

  • Nonlinear Optical Properties : The study of the nonlinear optical properties of 1-(2, 5-Dimethoxy-phenylazo)-naphthalen-2-ol, a compound related to 2,5-Dimethylhexan-1-OL, provides insights into potential applications in optoelectronics and photonics (Sreenath et al., 2018).

  • Thermal Safety Parameters : The investigation of the thermal degradation of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane, a related compound, provides important information on thermal safety and hazard assessment (Das & Shu, 2016).

properties

IUPAC Name

2,5-dimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)4-5-8(3)6-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHUKJIPIBYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542941
Record name 2,5-Dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylhexan-1-OL

CAS RN

6886-16-4
Record name 2,5-Dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylhexan-1-OL
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylhexan-1-OL
Reactant of Route 3
2,5-Dimethylhexan-1-OL
Reactant of Route 4
2,5-Dimethylhexan-1-OL
Reactant of Route 5
2,5-Dimethylhexan-1-OL
Reactant of Route 6
2,5-Dimethylhexan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.